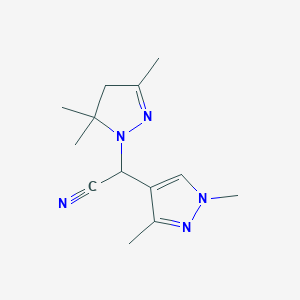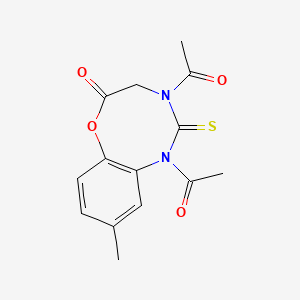![molecular formula C13H21N3O3 B4325081 4-hydroxy-3-[4-(1H-imidazol-1-yl)butyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4325081.png)
4-hydroxy-3-[4-(1H-imidazol-1-yl)butyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one
説明
4-hydroxy-3-[4-(1H-imidazol-1-yl)butyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as minoxidil sulfate, which is a potent vasodilator used in the treatment of hypertension and hair loss. The compound was first synthesized in the 1960s, and since then, it has been the subject of numerous studies to understand its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of minoxidil sulfate is not fully understood. However, it is known to act as a potassium channel opener, which leads to the relaxation of smooth muscles in blood vessels. This results in vasodilation and a decrease in blood pressure. In addition, it has been shown to increase the production of cyclic adenosine monophosphate (cAMP), which is a second messenger that plays a role in cell proliferation and differentiation. This may explain its ability to promote hair growth.
Biochemical and Physiological Effects:
Minoxidil sulfate has a number of biochemical and physiological effects. As a vasodilator, it reduces blood pressure by relaxing the smooth muscles of blood vessels. It also increases blood flow to the scalp, which promotes hair growth. In addition, it has been shown to increase the production of cAMP, which can stimulate cell proliferation and differentiation. This may have implications for the treatment of certain types of cancer.
実験室実験の利点と制限
Minoxidil sulfate has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, there are some limitations to its use in lab experiments. It is a potent vasodilator, which can affect blood pressure and other cardiovascular parameters. In addition, it can be difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for research on minoxidil sulfate. One area of interest is its potential use in the treatment of cancer. Its ability to increase cAMP production may have implications for the treatment of certain types of cancer. Another area of interest is its use in tissue engineering. Its ability to promote cell proliferation and differentiation may be useful in the development of new tissue engineering strategies. Finally, there is ongoing research into the development of new analogs of minoxidil sulfate with improved pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
Minoxidil sulfate has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and hair loss. It is a potent vasodilator that acts by relaxing the smooth muscles of blood vessels, thereby reducing blood pressure. In addition, it has been shown to stimulate hair growth by promoting the proliferation of hair follicle cells and increasing blood flow to the scalp.
特性
IUPAC Name |
4-hydroxy-3-(4-imidazol-1-ylbutyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2)13(3,18)16(11(17)19-12)8-5-4-7-15-9-6-14-10-15/h6,9-10,18H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHGENRMGJVSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCCN2C=CN=C2)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(4-fluorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4325012.png)
![2'-(3-fluorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4325013.png)
![2'-(3,4-dimethoxyphenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4325014.png)
![2'-(3,4-dimethylphenyl)-5-fluoro-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4325017.png)
![2'-(3,4-dimethoxyphenyl)-5-fluoro-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4325025.png)
![2'-(3-bromophenyl)-5-fluoro-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4325029.png)
![5-fluoro-2'-(4-fluorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4325032.png)
![ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4325038.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4325048.png)
![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-({5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)indoline](/img/structure/B4325056.png)
![methyl 3-methyl-4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate](/img/structure/B4325069.png)


![N-(4-fluorophenyl)-3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B4325097.png)
